molecular formula C20H38I2O2 B10858743 Iodetryl CAS No. 7008-02-8

Iodetryl

Cat. No.: B10858743
CAS No.: 7008-02-8
M. Wt: 564.3 g/mol
InChI Key: OSUWTUZVEDSJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodetryl is a fatty acid derivative patented by a Russian company, OOO "Nauchno-Proizvodstvennaya Firma “I. M. A.” It is primarily used as a colloidal contrast agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iodetryl involves the complexation of iodine with certain polymers. The formation of polyiodide chains, such as ( \text{I}_3^- ) and ( \text{I}_5^- ) ions, is a key aspect of this process . The synthetic routes typically involve the use of natural and synthetic water-soluble polymers and nonionic surfactants as solubilizing agents .

Industrial Production Methods

In industrial settings, the production of this compound involves the controlled release of iodine through polymeric carriers. This method enhances the solubility of molecular iodine and facilitates its prolonged release . The process is designed to minimize the steady-state concentration of free iodine, thereby reducing potential side effects.

Chemical Reactions Analysis

Types of Reactions

Iodetryl undergoes various chemical reactions, including:

    Oxidation: Involves the reaction with oxidizing agents to form iodine.

    Reduction: The reduction of iodine back to iodide ions.

    Substitution: Reactions where iodine atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium thiosulfate, stannous chloride, sulfites, sulfides, arsenic (III), and antimony (III) salts . The reactions are typically carried out under controlled pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include triiodide ions (( \text{I}_3^- )) and other polyiodide chains . These products are crucial for the compound’s applications as a contrast agent.

Scientific Research Applications

Iodetryl has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to iodetryl include other iodine-based contrast agents and iodophors. These compounds share the ability to complex with iodine and form polyiodide chains.

Uniqueness

What sets this compound apart from other similar compounds is its enhanced solubility and prolonged release properties due to its polymeric carriers . This makes it particularly effective as a contrast agent in medical imaging and other applications where controlled release of iodine is crucial.

Properties

CAS No.

7008-02-8

Molecular Formula

C20H38I2O2

Molecular Weight

564.3 g/mol

IUPAC Name

ethyl 9,10-diiodooctadecanoate

InChI

InChI=1S/C20H38I2O2/c1-3-5-6-7-9-12-15-18(21)19(22)16-13-10-8-11-14-17-20(23)24-4-2/h18-19H,3-17H2,1-2H3

InChI Key

OSUWTUZVEDSJAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OCC)I)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.